2,5-Dimethoxybenzaldehyde

Physical property differentiation Solid handling Storage stability

Procure 2,5-Dimethoxybenzaldehyde (CAS 93-02-7) as a critical synthetic intermediate. Its unique 2,5-dimethoxy substitution pattern is essential for the synthesis of substituted phenethylamines (2C-H, 2C-B, 2C-I) and electron-rich Schiff base ligands for catalysis. This specific isomer is required for regioselective reactions; alternative isomers will not yield the desired products. Ideal for pharmaceutical R&D and materials chemistry.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 93-02-7
Cat. No. B135726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxybenzaldehyde
CAS93-02-7
SynonymsNSC 6315
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C=O
InChIInChI=1S/C9H10O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-6H,1-2H3
InChIKeyAFUKNJHPZAVHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxybenzaldehyde (CAS 93-02-7) Procurement Guide: Core Properties and Industrial Relevance


2,5-Dimethoxybenzaldehyde (CAS 93-02-7) is an electron-rich aromatic aldehyde derivative characterized by two methoxy groups at the ortho (2) and meta (5) positions relative to the aldehyde functionality [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from unsubstituted benzaldehyde and other dimethoxy isomers [2]. The compound serves as a critical intermediate in the synthesis of substituted phenethylamines and Schiff base ligands, with applications spanning pharmaceutical R&D, organic synthesis methodology development, and materials chemistry [3].

Why 2,5-Dimethoxybenzaldehyde Cannot Be Substituted with Other Dimethoxybenzaldehyde Isomers or Benzaldehyde Derivatives


The 2,5-disubstitution pattern of 2,5-dimethoxybenzaldehyde produces a unique electronic environment that significantly alters reactivity, physical state, and analytical behavior compared to other dimethoxy isomers (2,3-, 2,4-, 3,4-, 3,5-) and unsubstituted benzaldehyde [1]. The ortho-methoxy group can engage in intramolecular hydrogen bonding with the aldehyde proton, while the meta-methoxy group contributes electron density through resonance, creating a distinct reactivity profile [2]. Generic substitution with alternative aldehydes would alter regioselectivity, yield, and product purity in synthetic pathways—particularly in condensation reactions where the electron-rich nature of 2,5-dimethoxybenzaldehyde is essential for achieving desired reaction outcomes [3].

Quantitative Differentiation of 2,5-Dimethoxybenzaldehyde from Structural Analogs: Evidence for Procurement Decisions


Melting Point Differential: Solid vs. Liquid Handling Properties Relative to Benzaldehyde

2,5-Dimethoxybenzaldehyde exists as a crystalline solid at ambient temperature with a melting point range of 46-50°C, whereas the parent compound benzaldehyde remains a liquid with a melting point of -26°C . This fundamental physical state difference enables solid-phase handling, weighing accuracy, and ambient storage without special low-temperature containment [1].

Physical property differentiation Solid handling Storage stability

Gas Chromatographic Retention Index Differentiation from Other Dimethoxybenzaldehyde Isomers

Gas chromatographic analysis on an HP5-MS column yields a retention index (I) of 1468 for 2,5-dimethoxybenzaldehyde, which is distinct from the values of 1391 for the 2,3-isomer and 1445 for the 3,5-isomer [1]. This 23-77 unit separation enables unambiguous analytical identification and purity assessment in isomeric mixtures.

Analytical chemistry Chromatographic separation Isomer identification

Synthetic Yield Advantage in Trimethylsilyl Ether Addition Reactions

In a comparative study of trimethylsilyl methoxide (TMSOMe) addition to aromatic aldehydes, 2,5-dimethoxybenzaldehyde afforded an isolated yield of 91%, compared to 77% for unsubstituted benzaldehyde and 79% for p-tolualdehyde under identical reaction conditions [1]. This 14% absolute yield improvement translates to significantly higher synthetic efficiency in multi-step sequences.

Organic synthesis Reaction yield Aldehyde reactivity

Thermal Stability Profile: TGA-Derived Upper Limit for Processing Conditions

Thermogravimetric-derivative thermogravimetric analysis (TGA-DTG) conducted in open atmosphere demonstrates that 2,5-dimethoxybenzaldehyde remains thermally stable up to 95°C [1]. This established stability threshold provides a quantitative boundary for synthetic and processing operations involving heating.

Thermal analysis Stability Processing conditions

ALDH Enzyme Inhibition Potency: Nanomolar IC50 Values in Human Isoforms

2,5-Dimethoxybenzaldehyde demonstrates potent inhibition of human aldehyde dehydrogenase (ALDH) isoforms, with reported IC50 values of 65 nM against ALDH1A2, 95 nM against ALDH1B1, and 130 nM against ALDH1A1 in recombinant enzyme assays [1]. This nanomolar activity profile supports its utility as a biochemical probe or lead scaffold for ALDH-targeted drug discovery programs.

Enzyme inhibition Drug discovery Aldehyde dehydrogenase

Crystal Structure Planarity: Conformational Distinction from 2,3-Dimethoxybenzaldehyde

Single-crystal X-ray diffraction analysis reveals that 2,5-dimethoxybenzaldehyde adopts a nearly planar molecular conformation in the solid state, whereas the 2,3-dimethoxybenzaldehyde isomer exhibits a significant deviation of one methoxy group by 1.2 Å from the aromatic plane [1]. This conformational difference may influence crystallization behavior and solid-state reactivity in formulation development.

Crystallography Molecular conformation Solid-state structure

Evidence-Based Application Scenarios for 2,5-Dimethoxybenzaldehyde Procurement


Synthesis of 2C-H (2,5-Dimethoxyphenethylamine) and Substituted Phenethylamine Derivatives

2,5-Dimethoxybenzaldehyde serves as the essential precursor for 2C-H via reduction of the aldehyde group, which is subsequently functionalized to produce 2C-B, 2C-I, 2C-C, and related psychoactive phenethylamines. The 2,5-dimethoxy substitution pattern is structurally required for this synthetic pathway, and alternative isomers would yield different products [1].

Schiff Base Ligand Synthesis for Coordination Chemistry and Catalysis

The enhanced nucleophilicity of 2,5-dimethoxybenzaldehyde in condensation reactions facilitates Schiff base formation with primary amines. The resulting imine ligands are utilized in metal complex synthesis for catalytic applications including C-O coupling and cross-coupling reactions [1].

ALDH Enzyme Inhibition Studies in Drug Discovery

The demonstrated nanomolar inhibitory activity against ALDH1A2 (IC50 65 nM), ALDH1B1 (IC50 95 nM), and ALDH1A1 (IC50 130 nM) supports the use of 2,5-dimethoxybenzaldehyde as a biochemical probe or lead compound in cancer stem cell and metabolic disease research programs [1].

α,β-Unsaturated Ketone Synthesis via Aldol Condensation

The electron-rich aromatic aldehyde participates efficiently in aldol condensations with ketones such as acetone, yielding curcuminoid derivatives in 56-82% yield. The 2,5-dimethoxy substitution pattern contributes to the biological activity profile of the resulting products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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